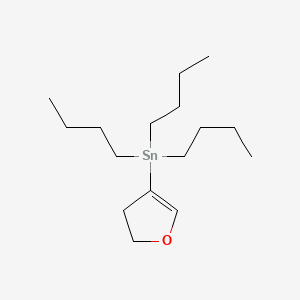
9,9-Dioctyl-7-(trimethylsilyl)-9H-fluorene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Dioctyl-7-(trimethylsilyl)-9H-fluorene-2-carbaldehyde: is a complex organic compound that belongs to the fluorene family It is characterized by the presence of a fluorene core substituted with dioctyl and trimethylsilyl groups, along with an aldehyde functional group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dioctyl-7-(trimethylsilyl)-9H-fluorene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Starting with 9,9-Dioctylfluorene, bromination is carried out to introduce bromine atoms at specific positions.
Lithiation and Silylation: The brominated intermediate undergoes lithiation followed by silylation to introduce the trimethylsilyl group.
Formylation: The final step involves formylation to introduce the aldehyde group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for nucleophilic substitution.
Major Products:
Oxidation: 9,9-Dioctyl-7-(trimethylsilyl)-9H-fluorene-2-carboxylic acid.
Reduction: 9,9-Dioctyl-7-(trimethylsilyl)-9H-fluorene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology:
Fluorescent Probes: The compound’s fluorescent properties make it useful in the development of fluorescent probes for biological imaging.
Medicine:
Drug Delivery Systems: Potential use in the design of drug delivery systems due to its ability to interact with biological membranes.
Industry:
Material Science: Employed in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 9,9-Dioctyl-7-(trimethylsilyl)-9H-fluorene-2-carbaldehyde is primarily related to its electronic structure. The presence of the fluorene core and the substituents influences its electronic properties, making it suitable for optoelectronic applications. The compound can interact with light and other electromagnetic fields, leading to phenomena such as fluorescence and charge transport. These interactions are crucial for its function in devices like OLEDs and OPVs.
類似化合物との比較
9,9-Dioctyl-7-(trimethylsilyl)-9H-fluorene-2-ylboronic acid: Similar structure but with a boronic acid group instead of an aldehyde.
2-Bromo-9,9-dioctyl-7-(trimethylsilyl)-9H-fluorene: Similar structure but with a bromine atom instead of an aldehyde.
Uniqueness:
9,9-Dioctyl-7-(trimethylsilyl)-9H-fluorene-2-carbaldehyde: is unique due to the presence of the aldehyde group, which allows for further functionalization and chemical reactions. This makes it a versatile building block for the synthesis of more complex molecules and materials.
特性
CAS番号 |
874378-97-9 |
|---|---|
分子式 |
C33H50OSi |
分子量 |
490.8 g/mol |
IUPAC名 |
9,9-dioctyl-7-trimethylsilylfluorene-2-carbaldehyde |
InChI |
InChI=1S/C33H50OSi/c1-6-8-10-12-14-16-22-33(23-17-15-13-11-9-7-2)31-24-27(26-34)18-20-29(31)30-21-19-28(25-32(30)33)35(3,4)5/h18-21,24-26H,6-17,22-23H2,1-5H3 |
InChIキー |
NBKFMIJEUOSKCM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)[Si](C)(C)C)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


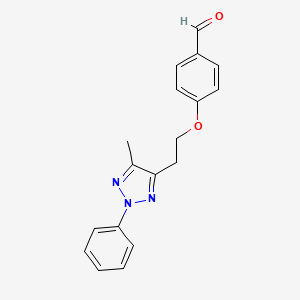

![4-(5-Bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12610254.png)
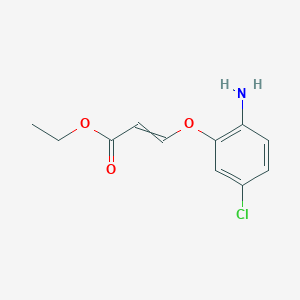
![3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid](/img/structure/B12610265.png)

![Phenol, 3-[[[5-(2,4-dimethoxy-5-pyrimidinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12610274.png)
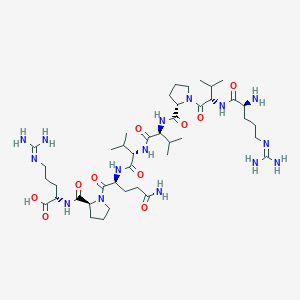
![3-[(2-Phenylethyl)sulfanyl]-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12610287.png)
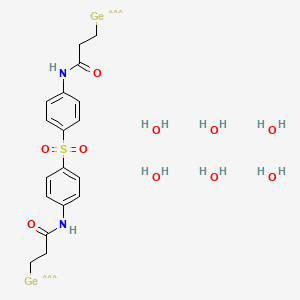
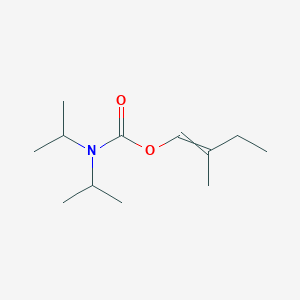
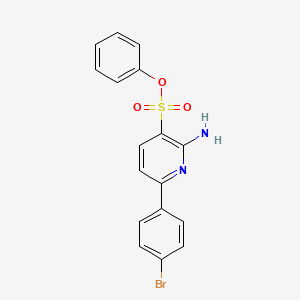
![1,1'-[Sulfanediylbis(methylene)]bis(pentabromobenzene)](/img/structure/B12610315.png)
